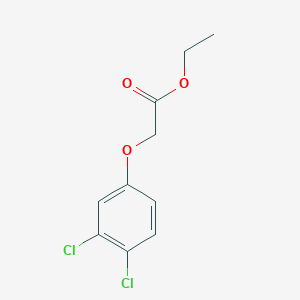

Ethyl 2-(3,4-dichlorophenoxy)acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVDLYCGMXZLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 3,4 Dichlorophenoxy Acetate

Direct Esterification Routes

The most straightforward method for synthesizing Ethyl 2-(3,4-dichlorophenoxy)acetate is through the direct esterification of its corresponding carboxylic acid, (3,4-Dichlorophenoxy)acetic acid. This reaction, a classic example of Fischer-Speier esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

An alternative direct route involves a variation of the Williamson ether synthesis, where the sodium salt of 3,4-dichlorophenol (B42033) is reacted directly with an ethyl haloacetate, such as ethyl chloroacetate (B1199739). This condensation reaction forms the ether linkage and the ester in a single step. A patent describes a similar process for the 2,4-dichloro isomer, where 2,4-dichlorophenol (B122985) is reacted with ethyl chloroacetate in the presence of a weak base like anhydrous sodium carbonate and a catalyst. google.com

Precursor Synthesis and Derivatization Approaches

A common and highly effective strategy for synthesizing this compound involves a two-step process: first, the synthesis of the carboxylic acid intermediate, followed by its conversion to the target ester.

The essential precursor, (3,4-Dichlorophenoxy)acetic acid, is itself synthesized via the Williamson ether synthesis. acs.org In this procedure, 3,4-dichlorophenol is first deprotonated with a strong base, such as sodium hydroxide (B78521), to form the more nucleophilic sodium 3,4-dichlorophenoxide. This phenoxide is then reacted with chloroacetic acid. The phenoxide ion displaces the chloride ion from the chloroacetic acid in a nucleophilic substitution reaction, forming the ether linkage. Subsequent acidification of the reaction mixture protonates the carboxylate group, yielding the final (3,4-Dichlorophenoxy)acetic acid product. acs.orgwho.int This two-stage process, chlorinating phenol (B47542) and then condensing it with chloroacetic acid, is a common industrial method for producing dichlorophenoxyacetic acids. who.int

To facilitate the final esterification step, the carboxylic acid group of (3,4-Dichlorophenoxy)acetic acid can be converted into a more reactive functional group, most commonly an acyl halide. Acyl chlorides are particularly useful intermediates due to their high reactivity.

The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org

| Reagent | Formula | Byproducts | Physical State |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Liquid |

| Phosphorus(V) Chloride | PCl₅ | POCl₃(l), HCl(g) | Solid |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃(s) | Liquid |

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. libretexts.org Once formed, the highly electrophilic (3,4-Dichlorophenoxy)acetyl chloride reacts readily and rapidly with ethanol, often without the need for a catalyst, to produce this compound in high yield.

Advanced Synthetic Techniques for Analogues

Modern synthetic chemistry has introduced new technologies that can significantly improve the synthesis of phenoxyacetate (B1228835) analogues, offering reduced reaction times, increased yields, and enhanced safety profiles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. psu.edu Unlike conventional heating where heat is transferred inefficiently through vessel walls, microwave irradiation couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This instantaneous localized superheating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. mdpi.com For the synthesis of phenoxyacetic acid derivatives, microwave irradiation has been successfully applied to key steps like the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. researchgate.net This technique allows for the rapid assembly of the core diaryl ether structure common to many phenoxyacetate analogues. researchgate.netresearchgate.net

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly when dealing with hazardous intermediates or highly exothermic reactions. nih.govuc.pt

The modular nature of flow systems allows for the "telescoping" of multiple reaction steps without the need to isolate intermediates. uc.pt This approach has been successfully used in the multi-step synthesis of various active pharmaceutical ingredients. nih.govresearchgate.net For the production of phenoxyacetate analogues, a flow process could integrate the initial ether formation, subsequent derivatization, and final purification into a single, automated sequence, enhancing efficiency and scalability. nih.govnih.gov

Post-Synthesis Purification and Isolation Strategies

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and residual solvents. Therefore, a robust purification strategy is essential to isolate the target compound with a high degree of purity. Chromatographic separations, particularly column chromatography, are a cornerstone of this process.

Column chromatography is a widely employed preparative technique for the purification of organic compounds in gram to kilogram quantities. uvic.caevotec.com This method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. uvic.ca For the purification of this compound, a normal-phase chromatography setup is generally effective.

Stationary Phase: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica (B1680970) gel (SiO₂). alfa-chemistry.comteledynelabs.com Silica gel is a porous, high-surface-area adsorbent that is slightly acidic. uvic.caalfa-chemistry.com Its polar nature allows for the effective separation of compounds based on their polarity. alfa-chemistry.com The particle size of the silica gel is a crucial parameter, with a mesh size of 100-200 being common for standard column chromatography. youtube.com For more challenging separations, silica gel with a smaller particle size can provide higher resolution. swisslabs.eu The silica gel is typically activated by heating to remove adsorbed water, which can affect the separation efficiency. youtube.comcup.edu.cn

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent and a more polar solvent is typically used. rochester.edu A common and effective eluent system for esters and aromatic compounds is a mixture of an alkane (such as hexane (B92381) or petroleum ether) and ethyl acetate (B1210297). rochester.eduscielo.brwfu.edu

The separation process begins by eluting the column with a low-polarity solvent system, which allows the non-polar impurities to travel down the column more quickly. The polarity of the mobile phase is then gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate). rochester.edu This gradient elution ensures that compounds of increasing polarity are sequentially eluted from the column. This compound, being an ester, is moderately polar and will elute after non-polar by-products but before more polar impurities such as any unreacted 3,4-dichlorophenol or the corresponding carboxylic acid.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them using techniques like Thin-Layer Chromatography (TLC). Fractions containing the pure product are then combined, and the solvent is removed, typically under reduced pressure, to yield the purified this compound.

Below is an interactive data table summarizing typical parameters for the column chromatographic purification of this compound, based on general principles for separating similar aromatic esters.

| Parameter | Typical Specification | Rationale |

| Stationary Phase | Silica Gel (100-200 mesh) | A polar adsorbent suitable for the separation of moderately polar organic compounds. uvic.caalfa-chemistry.com The specified mesh size offers a good balance between resolution and flow rate. youtube.com |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile eluent system where the polarity can be fine-tuned to achieve optimal separation of esters and aromatic compounds. rochester.eduwfu.edu |

| Elution Profile | Gradient elution, starting with a low percentage of ethyl acetate (e.g., 5%) and gradually increasing to a higher percentage (e.g., 20-30%). | This approach ensures the elution of compounds in order of increasing polarity, providing a more effective separation. rochester.edu |

| Loading Method | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and carefully applied to the top of the column. | This ensures that the sample is introduced as a narrow band, which is crucial for achieving good separation. teledynelabs.com |

| Monitoring | Thin-Layer Chromatography (TLC) | TLC is used to analyze the collected fractions to identify those containing the pure product. |

Advanced Molecular Structure and Conformational Analysis of Ethyl 2 3,4 Dichlorophenoxy Acetate

Solution and Gas Phase Conformational Dynamics

Computational Chemistry and Molecular Modeling of Ethyl 2 3,4 Dichlorophenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These calculations can predict molecular geometry, electronic structure, and various spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic properties of chemical systems. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) for accurate calculations. nih.govtandfonline.comnih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. For Ethyl 2-(3,4-dichlorophenoxy)acetate, the optimization would reveal the planarity of the dichlorophenoxy group and the spatial orientation of the flexible ethyl acetate (B1210297) side chain. The electronic structure, including the distribution of electron density and atomic charges, is also elucidated through these calculations.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

The following data is representative of typical bond lengths and angles for phenoxyacetate (B1228835) derivatives calculated using DFT methods.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| O-CH2 (ether) | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angles | O=C-O | ~124° |

| C-O-C (ether) | ~118° | |

| C-C-Cl | ~120° | |

| Dihedral Angle | C-O-C-C | Variable (denotes conformation) |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical data, are valuable for predicting the spectroscopic properties of molecules. researchgate.netnih.gov Techniques such as Hartree-Fock (HF) and post-HF methods, as well as DFT, can be used to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com

Theoretical vibrational frequencies are calculated by analyzing the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict chemical shifts (¹H and ¹³C) with high accuracy, providing a powerful tool for structural confirmation. nih.gov

Table 2: Predicted Characteristic Infrared (IR) Frequencies for this compound (Illustrative)

Values are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1730-1750 |

| C-O-C Stretch | Ether & Ester | 1250-1050 |

| C-H Stretch | Aromatic & Aliphatic | 3100-2850 |

| C-Cl Stretch | Aryl Halide | 850-750 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net This technique is particularly useful for the conformational analysis of flexible molecules like this compound, which has several rotatable bonds in its ethyl acetate side chain. researchgate.netbohrium.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the system. By running simulations for a sufficient length of time (from picoseconds to microseconds), it is possible to explore the potential energy surface of the molecule and identify its low-energy, stable conformations. nih.gov These simulations provide detailed information about the molecule's dynamic behavior, flexibility, and the relative populations of different conformers in various environments, such as in a vacuum or in different solvents.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For molecules like this compound, the HOMO is typically localized on the electron-rich dichlorophenoxy ring, while the LUMO may be distributed over the electron-accepting carbonyl group of the ester. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. tandfonline.comnih.gov

Table 3: Representative Frontier Molecular Orbital Energies (Calculated via DFT)

Values are illustrative for dichlorophenoxyacetic acid derivatives.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 to -7.0 |

| LUMO Energy | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The ESP is mapped onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), while blue indicates areas of positive potential (electron-poor), and green signifies neutral regions. wuxiapptec.comwalisongo.ac.id

For this compound, the ESP map would show a significant negative potential (red) around the highly electronegative oxygen atoms of the ester group, identifying them as likely sites for interaction with electrophiles or as hydrogen bond acceptors. pearson.com Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The chlorinated aromatic ring would exhibit a more complex potential distribution, influenced by the electron-withdrawing chlorine atoms and the delocalized π-electron system.

Intermolecular Interaction Energy Calculations

Understanding the non-covalent interactions between molecules is essential for predicting the physical properties and condensed-phase behavior of a substance. libretexts.orgwikipedia.org Computational methods can be used to calculate the energy of these intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. sydney.edu.au

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

|---|---|---|

| Dipole-Dipole | Attraction between permanent dipoles of the ester groups. | 5 - 25 |

| London Dispersion | Temporary induced dipoles across the entire molecule. | 0.05 - 40 |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | 0 - 50 |

| Hydrogen Bonding | (As an acceptor) Ester oxygens interacting with H-bond donors. | 10 - 40 |

Hydrogen Bond Energetics

Theoretical calculations, such as those based on Density Functional Theory (DFT), would be required to quantify the precise energies of these hydrogen bonds. Such calculations would involve optimizing the geometry of molecular dimers or clusters and calculating the interaction energy, corrected for basis set superposition error.

Dispersion and Electrostatic Contributions

The intermolecular interactions governing the properties of this compound are a combination of dispersion forces and electrostatic interactions.

Electrostatic Contributions: The presence of polar bonds, such as C-O, C=O, and C-Cl, results in a non-uniform distribution of electron density across the molecule, creating a permanent dipole moment. The electrostatic potential mapped on the molecular surface would reveal negative potential regions around the oxygen and chlorine atoms and positive potential regions around the hydrogen atoms. These polar regions dictate the electrostatic interactions, including dipole-dipole interactions and the aforementioned hydrogen bonds. In related phenoxyacetic acid derivatives, electrostatic interactions between chlorine and oxygen atoms with hydrogen atoms are significant contributors to the cohesion energy in the crystal lattice. mdpi.com

A quantitative breakdown of these contributions can be achieved through energy decomposition analysis (EDA) based on quantum chemical calculations. This method would allow for the separation of the total interaction energy into its electrostatic, exchange-repulsion, polarization, and dispersion components, providing a detailed picture of the nature of the intermolecular forces.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method defines a surface for a molecule in a crystal, which is the boundary where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, a detailed picture of intermolecular contacts can be obtained. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key intermolecular contacts:

H···H Contacts: These are typically the most abundant contacts due to the number of hydrogen atoms on the molecular surface. They are represented in the fingerprint plot as a large, diffuse region.

O···H/H···O Contacts: These correspond to C-H···O hydrogen bonds. The fingerprint plot for these contacts would show distinct "wings" or "spikes," with the shortest contacts appearing at the tips.

Cl···H/H···Cl Contacts: These represent C-H···Cl interactions and are also a significant feature in the packing of chlorinated organic molecules.

C···H/H···C Contacts: These contacts are indicative of C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic ring.

Cl···Cl Contacts: Halogen-halogen interactions can also be an important feature in the crystal packing of chlorinated compounds.

| Contact Type | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 25.8 |

| Cl···H/H···Cl | 18.5 |

| C···H/H···C | 7.3 |

| Cl···C/C···Cl | 2.1 |

| Other | 1.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical results of a Hirshfeld surface analysis for a molecule of this type. The actual values would need to be determined from the crystal structure data of this compound.

The red spots on the dnorm surface would indicate the positions of the closest intermolecular contacts, which correspond to the hydrogen bonds and other close interactions. The shape index and curvedness maps would further elucidate the nature of these interactions, for example, by identifying planar stacking arrangements.

Molecular Interactions and Complexation Studies Involving Ethyl 2 3,4 Dichlorophenoxy Acetate

Interactions with Organic Substrates and Model Biomolecules

The interactions of phenoxyacetate (B1228835) compounds with organic molecules are governed by a variety of non-covalent forces, including hydrogen bonding and hydrophobic interactions.

Binding with Model Organic Compounds (e.g., Alcohols, Amines, Acids)

Theoretical studies using quantum chemical calculations have been performed on the 2,4-D isomer to understand its interactions with model organic functional groups that are prevalent in biomolecules and soil organic matter. These models predict the formation of complexes with molecules like acetaldehyde, methanol (B129727), methylamine, and acetic acid. researchgate.net The binding is primarily facilitated by hydrogen bonds, where the ether oxygen and carbonyl group of the phenoxyacetate can act as hydrogen bond acceptors, while the acidic proton (in the parent acid) can act as a donor. researchgate.net Additional interactions can occur between the chlorine atoms on the aromatic ring and hydrogen atoms of protonated amine groups. researchgate.net For Ethyl 2-(3,4-dichlorophenoxy)acetate, similar interactions are expected, although the ester group is a weaker hydrogen bond acceptor than the carboxylate anion of the parent acid.

Theoretical Modeling of Ligand-Receptor Binding Modes

Theoretical modeling of the adsorption of 2,4-D onto an organic surface (acid-treated peanut skin) provides a useful analogue for ligand-receptor interactions. nih.gov This research identified that the binding process is dominated by physical forces. nih.gov The estimated surface adsorption energies, which ranged from 4.72 to 6.06 kJ/mol, suggest a physisorption mechanism. nih.gov

| Interaction Type | Description |

|---|---|

| Hydrophobic Interactions | Interactions between the nonpolar dichlorophenyl ring and nonpolar receptor surfaces. |

| Hydrogen Bonds | Interactions involving the ether and carbonyl oxygens of the ligand with hydrogen-donating groups on the receptor. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and receptor. |

| Van der Waals Forces | General, non-specific attractive forces between the molecules. |

These modeling results indicate that the binding of phenoxyacetic acid derivatives like this compound to biological receptors likely occurs through a multi-interactive mechanism involving several weak forces. nih.gov

Interactions with Nucleic Acids (e.g., DNA binding mechanisms via electrochemical methods)

Electrochemical methods offer a sensitive approach for studying the interactions between small molecules and nucleic acids. mdpi.com Research on the 2,4-D isomer has utilized this technique to investigate its binding to double-stranded DNA (dsDNA). nih.govtubitak.gov.trresearchgate.net In these studies, a DNA-modified pencil graphite (B72142) electrode is used as a biosensor. nih.gov The interaction is detected by monitoring changes in the oxidation signal of guanine (B1146940) bases in the DNA before and after exposure to the compound. nih.govtubitak.gov.trresearchgate.net

A decrease in the guanine oxidation signal after interaction with 2,4-D indicates that the molecule binds to DNA, causing damage or conformational changes that affect the electroactivity of the guanine base. nih.gov Studies using cyclic voltammetry (CV) with a [Fe(CN)₆]³⁻/⁴⁻ probe showed that the current decreased after DNA immobilization and decreased further after interaction with 2,4-D, suggesting the formation of a DNA-ligand complex that hinders electron transfer at the electrode surface. nih.gov This type of investigation points toward a groove-binding mechanism for the interaction between 2,4-D and dsDNA. nih.gov While this specific data is for the 2,4-D isomer, similar electrochemical methodologies could be applied to determine the DNA-binding properties of this compound.

Metal Ion Coordination Chemistry

The carboxylate group of phenoxyacetic acids (following hydrolysis of the ester) is an effective binding site for metal ions, leading to the formation of coordination complexes.

Synthesis and Characterization of Metal Complexes (e.g., Zn(II) complexes)

Research has demonstrated the ability of dichlorophenoxyacetic acids to form complexes with divalent metal ions, including zinc(II). For the 2,4-D isomer, a solid Zn(II) complex with the formula Zn₂(C₈H₅O₃Cl₂)₃·5H₂O has been synthesized and characterized. researchgate.net

More specific to the 3,4-dichloro isomer, its parent acid, 3,4-dichlorophenoxyacetic acid, has been used to synthesize a layered organic-inorganic nanohybrid material. researchgate.net In this work, the 3,4-dichlorophenoxyacetate anion was intercalated into a zinc-aluminum-layered double hydroxide (B78521) (ZAL), demonstrating a clear interaction between the organic anion and the zinc-containing inorganic layers. researchgate.net Additionally, fluorescent complexes of the related 3,4-dichlorophenylacetic acid with both zinc and barium have been synthesized, forming 1D chain structures. researchgate.net These studies confirm the capacity of the dichlorophenoxyacetate structure to coordinate with metal ions like zinc.

Spectroscopic and Crystallographic Analysis of Coordination Compounds

Spectroscopic and crystallographic techniques are essential for elucidating the structure of these metal complexes. For the zinc-aluminum-3,4-dicholorophenoxyacetate nanohybrid, infrared (IR) spectroscopy confirmed the successful intercalation of the organic anion into the layered hydroxide host. researchgate.net The shift of the carboxylate stretching frequencies in the IR spectrum indicated an electrostatic interaction between the anion and the inorganic layers. researchgate.net

Detailed crystallographic analysis has been performed on a Zn(II) complex with the 2,4-D ligand, revealing a complex molecular unit with the formula {[Zn(H₂O)₄(2,4-D)₂][Zn(H₂O)₂(2,4-D)₂]}. researchgate.net This structure is notable for containing two distinct zinc coordination centers.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Coordination Geometry 1 | Octahedral |

| Coordination Geometry 2 | Tetrahedral |

| Ligands on Octahedral Zn | 4 H₂O, 2 unidentate 2,4-D |

| Ligands on Tetrahedral Zn | 2 H₂O, 2 unidentate 2,4-D |

| Zn-O Bond Distances (Å) | 1.915 - 2.147 |

The analysis showed that in the octahedral complex, four coordination sites are occupied by water molecules and two by unidentate carboxylate groups from the 2,4-D ligands. researchgate.net In the tetrahedral complex, two sites are occupied by water and two by the 2,4-D ligands. researchgate.net This detailed structural work on a closely related isomer provides a strong foundation for predicting the potential coordination behavior of this compound with zinc and other metal ions following its hydrolysis.

Environmental Fate and Degradation Pathways of Ethyl 2 3,4 Dichlorophenoxy Acetate

Hydrolysis Mechanisms and Kinetics

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary abiotic degradation pathway for esters like Ethyl 2-(3,4-dichlorophenoxy)acetate. The process involves the cleavage of the ester bond to yield 3,4-dichlorophenoxyacetic acid and ethanol (B145695). The rate of this reaction is significantly influenced by pH and the presence of specific enzymes.

The hydrolysis of this compound is subject to catalysis by both acids (H⁺) and bases (OH⁻). Consequently, its degradation rate is highly dependent on the pH of the surrounding aqueous environment. researchgate.net The reaction is generally slowest in the neutral pH range (around pH 7) and accelerates under both acidic and basic conditions. researchgate.netresearchgate.net

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, base-catalyzed hydrolysis, also known as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. ijcce.ac.ir This process is typically faster and, unlike acid-catalyzed hydrolysis, is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. nih.gov Studies on the closely related 2,4-D esters confirm that rapid hydrolysis rates are observed in basic water, suggesting this is often a major transformation pathway in natural waters. researchgate.net

Table 1: Expected pH-Dependence of this compound Hydrolysis Rate

| pH Range | Dominant Mechanism | Expected Relative Rate |

|---|---|---|

| < 7 | Acid Catalysis | Moderate to High |

| 7 | Neutral Hydrolysis | Low (Minimum Rate) |

This table illustrates the general trend of ester hydrolysis rates as a function of pH.

In biological systems, the hydrolysis of esters is often mediated by a class of hydrolytic enzymes known as esterases (EC 3.1.1). researchgate.net These enzymes are ubiquitous in microorganisms, plants, and animals and play a crucial role in the biotransformation of xenobiotic compounds. researchgate.net Esterases catalyze the cleavage of ester bonds, converting this compound into 3,4-dichlorophenoxyacetic acid and ethanol. researchgate.net This enzymatic process is a key initial step in the microbial degradation of the compound. mdpi.com

The catalytic mechanism of most esterases involves a catalytic triad (B1167595) (commonly serine, histidine, and an acidic residue) in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and subsequently an acyl-enzyme complex, releasing the alcohol moiety. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the free enzyme. This enzymatic pathway provides a highly efficient route for hydrolysis compared to abiotic chemical hydrolysis under physiological conditions.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by absorbing light energy. This can occur through direct absorption of photons by the target molecule or indirectly through energy transfer from a photosensitizer.

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, promoting it to an excited electronic state. If the absorbed energy is sufficient, this can lead to the cleavage of chemical bonds. This compound, containing an aromatic ring, is expected to absorb ultraviolet (UV) radiation from sunlight. This absorption can initiate degradation. Studies on the analogous 2,4-D ethyl ester have shown it undergoes photochemical transformation on surfaces under both UV light and natural sunlight. researchgate.net

The degradation of 2,4-D esters in aqueous solutions via direct photolysis is considered a slow process. researchgate.net The primary photoproducts formed from 2,4-D esters in water include chlorohydroxyphenoxyacetic acid esters and 2,4-dichlorophenol (B122985), indicating that cleavage of the ether bond and dechlorination are possible pathways. researchgate.net By analogy, direct photolysis of this compound may lead to the formation of 3,4-dichlorophenol (B42033) and ethyl chlorohydroxyphenoxyacetates. The rate of direct photolysis is generally independent of pH but is highly dependent on factors like sunlight intensity, season, and latitude. researchgate.net

Table 2: Photolysis Half-Life of 2,4-D Ethyl Ester on Various Surfaces (as an analogue)

| Condition | Surface | Half-Life (minutes) |

|---|---|---|

| UV Light (254 nm) | Glass | 23.60 ± 4.31 |

| UV Light (254 nm) | Alluvial Soil | 40.72 ± 5.08 |

| UV Light (254 nm) | Black Soil | 104.78 ± 11.32 |

Data from a study on 2,4-D ethyl ester, which is structurally analogous to this compound. Source: researchgate.net

Sensitized photodegradation, or indirect photolysis, occurs when other substances in the environment, known as sensitizers, absorb light energy and transfer it to the target compound, leading to its degradation. This process can significantly accelerate the breakdown of pollutants that absorb sunlight weakly or have low reaction quantum yields. Natural sensitizers in aquatic systems include humic acids, nitrate (B79036) ions, and iron oxides.

Furthermore, advanced oxidation processes often employ semiconductor photocatalysts like titanium dioxide (TiO₂) or cerium oxide (CeO₂) to enhance degradation. mdpi.comresearchgate.net When these materials are irradiated with UV light, electron-hole pairs are generated. The highly reactive holes can directly oxidize organic molecules or react with water to form hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of rapidly degrading organic pollutants. mdpi.comresearchgate.net Studies on 2,4-D have demonstrated that photocatalytic degradation using various catalysts is significantly more efficient than direct photolysis alone. mdpi.comnih.gov

Table 3: Efficiency of Sensitized Photocatalytic Degradation of 2,4-D (as an analogue)

| Photocatalyst | Light Source | Reaction Time (min) | Degradation Efficiency (%) |

|---|---|---|---|

| None (Direct Photolysis) | UV | 180 | 37 |

| 1.0SO₄²⁻/CeO₂ | UV | 180 | 95 |

Data from studies on 2,4-dichlorophenoxyacetic acid (2,4-D). Sources: mdpi.comnih.gov

Biotransformation and Microbial Degradation

The primary route for the complete mineralization of phenoxyacetic acid herbicides in the environment is through the action of microorganisms. mdpi.com The ability to degrade compounds like 2,4-D is widespread among various bacterial and fungal species found in soil and water. mdpi.comnih.gov

The microbial degradation of this compound would likely begin with the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 3,4-dichlorophenoxyacetic acid (3,4-D) and ethanol. The resulting alcohol can be readily used as a carbon source by many microorganisms. The degradation of the 3,4-D acid would then proceed via pathways analogous to those extensively studied for 2,4-D. nih.govresearchgate.net

This pathway typically involves the cleavage of the ether linkage by an α-ketoglutarate-dependent dioxygenase, an enzyme encoded by genes such as tfdA. nih.gov This step forms 3,4-dichlorophenol (3,4-DCP). The 3,4-DCP intermediate is then hydroxylated to form a dichlorocatechol, which subsequently undergoes aromatic ring cleavage by dioxygenase enzymes. nih.govresearchgate.net The resulting aliphatic intermediates are further metabolized and funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. nih.gov Numerous microbial genera, including Cupriavidus, Pseudomonas, Sphingomonas, and Achromobacter, have been identified as capable of degrading 2,4-D and may possess the enzymatic machinery to degrade its 3,4-dichloro isomer as well. mdpi.comnih.gov

Aerobic and Anaerobic Degradation in Soil and Water Matrices

Upon introduction into soil or water, ester formulations of 2,4-D, such as this compound, undergo rapid hydrolysis to form the 2,4-D acid. orst.eduwikipedia.orgnih.gov This process is often completed within hours to a few days. fao.org The subsequent degradation of the 2,4-D acid is predominantly a microbial process, with significantly different rates observed under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

In aerobic environments , the degradation of 2,4-D is relatively swift. Numerous soil and water microorganisms are capable of utilizing the herbicide as a carbon source. wikipedia.orgnih.goviastate.edu The half-life in aerobic mineral soils is typically short, often estimated to be around 6 to 10 days. orst.eduwikipedia.org In aerobic aquatic settings, a half-life of approximately 15 days has been reported. wikipedia.orgcdc.gov

Conversely, under anaerobic conditions , the degradation process is substantially slower. In the absence of oxygen, the microbial breakdown of 2,4-D is much more persistent. fao.orgjuniperpublishers.com The reported half-life in anaerobic aquatic environments can range widely, from 41 to over 300 days. wikipedia.orgfao.orgcdc.gov

The rate of degradation in both soil and water is influenced by several factors, including temperature, pH, soil moisture, organic matter content, and the presence of adapted microbial populations. juniperpublishers.cominvasive.org

Identification of Microbial Metabolites (e.g., 2,4-Dichlorophenol)

The microbial breakdown of the 2,4-D acid follows several identified pathways, leading to the formation of various intermediate metabolites. The most commonly cited initial step is the cleavage of the acetic acid side chain, yielding 2,4-dichlorophenol (2,4-DCP) as a primary metabolite. fao.orginchem.orgoup.com

Further degradation of 2,4-DCP occurs through ring opening, eventually leading to complete mineralization. Other identified intermediate compounds in the degradation pathway under various conditions can include:

4-chlorophenoxyacetic acid (4-CPA) fao.org

2,4-dichloroanisole fao.orginchem.org

4-chlorophenol inchem.org

Ultimately, through various microbial actions including hydroxylation, decarboxylation, and cleavage of the aromatic ring, the compound is broken down into carbon dioxide, water, and inorganic chloride. wikipedia.org

Enzymatic Pathways in Microbial Systems (e.g., Aspergillus niger, Azotobacter chroococcum)

A diverse array of microorganisms, including bacteria and fungi, have been identified as capable of degrading 2,4-D, each employing specific enzymatic systems.

Fungal degradation, particularly by species like Aspergillus niger , has been shown to proceed through a pathway that may begin with dechlorination to produce 2-chlorophenoxyacetic acid. researchgate.net This is followed by hydroxylation reactions. researchgate.net Other fungal genera known to degrade 2,4-D include Penicillium, Trichoderma, Fusarium, and Verticillium. nih.govidosi.org Key enzymes implicated in fungal degradation include laccases and cytochrome P450-type enzymes. nih.gov

Bacterial degradation pathways are also well-characterized. Organisms such as Azotobacter chroococcum , along with various species from genera like Pseudomonas and Cupriavidus, are known to effectively metabolize 2,4-D. nih.gov The degradation is often initiated by the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase, encoded by the tfdA gene, which cleaves the ether linkage of the side chain.

Environmental Transport Dynamics

Volatilization Studies (e.g., from soil, aqueous solutions)

Volatility, the tendency of a chemical to vaporize, is a significant factor in the environmental transport of 2,4-D, and it is highly dependent on the chemical formulation. Ester formulations, including this compound, are known to be significantly more volatile than the salt or acid forms of the herbicide. invasive.orgresearchgate.netrevize.com

The potential for volatilization increases with:

Higher temperatures invasive.orgrevize.com

Increased soil moisture invasive.org

Decreasing clay and organic matter content in the soil invasive.org

However, the practical impact of ester volatilization from soil can be limited by the rapid hydrolysis of the ester to the non-volatile 2,4-D acid. cdc.gov One study focusing on the 2,4-D ethylhexyl ester found that less than 0.22% of the applied amount volatilized from a sandy loam soil over a 30-day period, suggesting that hydrolysis to the acid form quickly mitigates this transport pathway. cdc.gov Nevertheless, under conditions of high temperature shortly after application, vapor drift from 2,4-D esters can be a concern for off-target sensitive plants. revize.comucanr.edu

Adsorption and Desorption Phenomena in Environmental Matrices

The movement of this compound in the environment is governed by its interaction with soil and sediment particles, a process described by adsorption and desorption. While ester formulations may adsorb more readily to soils, their rapid hydrolysis to the 2,4-D acid means that the sorption behavior of the acid form is of greater environmental relevance. invasive.org

The 2,4-D acid generally exhibits low to moderate adsorption to soil particles, which classifies it as a mobile compound with the potential to leach. wikipedia.orgnih.gov The extent of adsorption is primarily influenced by:

Soil Organic Matter: Adsorption increases with higher organic matter content. fao.orgscialert.netdocsdrive.com

Soil pH: Adsorption is greater in more acidic soils (lower pH). fao.orginvasive.orgscialert.netdocsdrive.com At higher pH levels, the 2,4-D acid exists in its anionic (negatively charged) form, which is more water-soluble and less likely to adsorb to negatively charged soil particles. invasive.org

Clay and Metal Oxides: The presence of clay minerals and iron and aluminum oxides can also increase sorption. nih.gov

Desorption studies indicate that the weakly adsorbed 2,4-D can be released back into the soil solution, further contributing to its mobility. nih.govscialert.net

Persistence and Half-Life Determination in Environmental Compartments

The persistence of this compound is inherently short due to its rapid conversion to the 2,4-D acid. orst.eduwikipedia.org Therefore, environmental persistence is typically discussed in terms of the 2,4-D acid. The half-life, or the time required for 50% of the compound to degrade, varies significantly depending on the environmental compartment and its specific conditions.

The table below summarizes representative half-life values for 2,4-D in different environmental matrices.

| Environmental Compartment | Condition | Reported Half-Life Range | Reference |

|---|---|---|---|

| Soil | Aerobic | 1 to 14 days (median 2.9 days for ester form) | orst.edu |

| Soil | Aerobic, Mineral | 6.2 days | orst.eduwikipedia.org |

| Soil | General Average | 10 days | juniperpublishers.cominvasive.org |

| Water | Aerobic | 4.5 to 15 days | wikipedia.orgfao.orgcdc.gov |

| Water | Anaerobic | 41 to 333 days | wikipedia.orgfao.orgcdc.gov |

| Water (Hydrolysis of Ethylhexyl Ester) | pH 7 | 48.3 days | fao.orginchem.org |

| Water (Hydrolysis of Ethylhexyl Ester) | pH 9 | 2.2 days (52.2 hours) | fao.orginchem.org |

These values highlight that while 2,4-D is not considered highly persistent under typical aerobic field conditions, its longevity can be significantly extended in cold, dry, or anaerobic environments where microbial activity is limited. juniperpublishers.com

Analytical Methodologies for the Quantitative and Qualitative Assessment of Ethyl 2 3,4 Dichlorophenoxy Acetate

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract the target analyte from the sample matrix and remove interfering substances. For phenoxyacetic acid derivatives, several techniques are employed.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and efficient technique for the extraction and pre-concentration of phenoxy acid herbicides from aqueous samples. nih.govnih.gov This method is preferred over traditional liquid-liquid extraction as it consumes smaller volumes of organic solvents and can handle larger sample volumes. nih.govbohrium.com The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

The efficiency of SPE is highly dependent on the sample's pH. epa.gov For acidic herbicides like those in the phenoxyacetic acid family, the pH of the water sample is typically adjusted to be acidic (e.g., pH 2 or 3) prior to extraction. nih.govbohrium.comepa.gov This acidification suppresses the ionization of the acidic analytes, promoting their retention on nonpolar or polymeric sorbents. researchgate.net Polymeric sorbents are often favored over traditional bonded silica (B1680970) for their stability across a wider pH range and better recoveries for these types of compounds. researchgate.net

Table 1: Examples of Solid-Phase Extraction (SPE) Conditions for Phenoxy Acid Herbicides

| Sorbent Type | Sample pH | Elution Solvent | Average Recovery | Reference |

|---|---|---|---|---|

| Graphitized Carbon Black (GCB) | Acidified | Not specified | >85% | researchgate.net |

| Polymeric Sorbents | 2 | Not specified | Good | researchgate.net |

| RP-C18 | 3 | Methanol (B129727) | >80% | bohrium.com |

Solvent Extraction (e.g., Liquid-Liquid Extraction using ethyl acetate (B1210297), dichloromethane)

Solvent extraction, particularly liquid-liquid extraction (LLE), is a conventional and fundamental technique for isolating phenoxy acid herbicides from aqueous and solid samples. nih.govsemanticscholar.org The core principle of LLE is the differential solubility of the target compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. acs.org For acidic compounds, the aqueous sample is first acidified to convert the herbicide into its non-ionized, more organic-soluble form. The sample is then vigorously mixed with an organic solvent. semanticscholar.org

Commonly used solvents for the extraction of phenoxyacetic acid derivatives include ethyl acetate and dichloromethane (B109758). semanticscholar.org

Ethyl acetate is effective for extracting these compounds from acidified water and soil extracts. semanticscholar.org It is a moderately polar solvent capable of extracting a range of pesticides. eurl-pesticides.eu

Dichloromethane has also been used in LLE protocols for phenoxy herbicides. acs.org

After extraction, the organic layer containing the analyte is separated from the aqueous layer. This process may be repeated multiple times to maximize recovery. semanticscholar.org The combined organic extracts are then typically dried and concentrated before further analysis. semanticscholar.org A variation of this method is the salting-out assisted liquid-liquid extraction (SALLE), where a salt like sodium chloride is added to the aqueous phase to decrease the solubility of the analyte and the mutual miscibility of the two phases, thereby improving extraction efficiency. deswater.com

Table 2: Comparison of Common Solvents for Liquid-Liquid Extraction

| Solvent | Properties | Application Notes |

|---|---|---|

| Ethyl Acetate | Moderately polar, effective for a range of pesticides. eurl-pesticides.eu | Used for extracting acidified samples of 2,4-D from water and soil. semanticscholar.org |

| Dichloromethane | Non-polar, effective for many organic compounds. | Has been used for phenoxy herbicide extraction. acs.org |

Derivatization Strategies for Enhanced Detectability (e.g., Nitration for electrochemical methods, Methylation for GLC)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. researchgate.net For phenoxyacetic acids, this is often necessary to increase volatility for gas chromatography or to introduce a feature that enhances detector response. nih.gov

Nitration for electrochemical methods: Electrochemical methods can be employed for the detection of certain organic compounds. For analytes that are not inherently electroactive, a derivatization step can be introduced. In the case of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, a nitration procedure has been developed to convert it into an electroactive form. researchgate.net This process involves treating the compound with concentrated nitric and sulfuric acids to introduce a nitro group onto the aromatic ring. researchgate.net The resulting nitrated derivative can then be detected electrochemically, for example, using a modified screen-printed carbon electrode. researchgate.net This approach offers a sensitive detection pathway, with one study reporting a limit of detection of 3.15 µM for nitrated 2,4-D. researchgate.net

Methylation for Gas-Liquid Chromatography (GLC): The most common derivatization strategy for phenoxyacetic acids prior to GC analysis is esterification, typically methylation. nih.govnih.gov The carboxylic acid group makes the parent compounds non-volatile, but converting them to their methyl esters significantly increases their volatility, making them suitable for GC. researchgate.netnih.gov

Several reagents can be used for this purpose:

Diazomethane (B1218177): While effective, it is highly toxic and potentially explosive, leading to the search for safer alternatives. nih.gov

Boron trifluoride-methanol (BF3/Methanol): A common and effective reagent for creating methyl esters.

BCl3/2-chloroethanol: A less toxic alternative to diazomethane that forms a 2-chloroethyl ester. This derivative can provide a better signal-to-noise ratio in GC with electron capture detection compared to the methyl ester. nih.gov

Acid-catalyzed methylation: Using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid is a well-established method. researchgate.net

The derivatized sample is then ready for injection into the GC system. nih.gov

Table 3: Common Derivatization Strategies for Phenoxyacetic Acids

| Strategy | Reagent(s) | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| Nitration | Conc. Nitric Acid, Conc. Sulfuric Acid | Creates an electroactive derivative | Electrochemical Detection | researchgate.net |

| Methylation | Diazomethane, BF3/Methanol, etc. | Increases volatility | Gas Chromatography (GC) | nih.govnih.gov |

| Esterification | BCl3/2-chloroethanol | Increases volatility and ECD response | Gas Chromatography (GC) | nih.gov |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate the analyte of interest from other components in the extract before detection and quantification.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for separating volatile compounds. For phenoxyacetic acid derivatives like Ethyl 2-(3,4-dichlorophenoxy)acetate, analysis by GC requires a prior derivatization step (typically methylation) to convert the acidic form into a more volatile ester. nih.govnih.gov

The Electron Capture Detector (ECD) is highly suitable for this analysis because it is extremely sensitive to compounds containing electronegative atoms, such as the chlorine atoms present in dichlorophenoxyacetate derivatives. gcms.cz This selectivity allows for very low detection limits, making GC-ECD a robust method for trace residue analysis. gcms.cz The analysis often uses a dual-column setup for confirmation to ensure accurate identification. gcms.cz

Table 4: Typical Parameters for GC-ECD Analysis of Chlorinated Herbicides

| Parameter | Description | Example |

|---|---|---|

| Column | Typically a capillary column with a non-polar or semi-polar stationary phase. | Durabond-5MS, Rtx®-CLPesticides gcms.czepa.gov |

| Injector | Splitless injection is common for trace analysis. | 250 °C gcms.cz |

| Oven Program | A temperature gradient is used to separate compounds based on their boiling points. | Start at 35-80°C, ramp up to 250-320°C gcms.czepa.gov |

| Detector | Electron Capture Detector (ECD) | µ-ECD at 300-330 °C gcms.cz |

| Carrier Gas | An inert gas like Helium or Nitrogen. | Helium epa.gov |

Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary analytical technique for phenoxy herbicides. lcms.cz A significant advantage of LC-MS/MS is that it can often analyze these acidic compounds directly in their native form without the need for a derivatization step, simplifying sample preparation and saving time. lcms.cz

The technique separates compounds in the liquid phase, typically using a reversed-phase column (e.g., C18). researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or acetic acid to improve peak shape and ionization. epa.gov

After separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for acidic herbicides. tdl.org Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). tdl.orgepa.gov This allows for highly reliable identification and quantification of the target analyte, even at very low concentrations in complex matrices. lcms.cz The limits of detection for phenoxyacid herbicides using this method can be below 0.1 ng/L. researchgate.net

Table 5: Example LC-MS/MS Parameters for Phenoxy Herbicide Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| LC Column | Reversed-phase column | Synergi Hydro-RP (4.6 x 75 mm, 4-µm) | epa.gov |

| Mobile Phase | A: Water with 0.1% acetic acid; B: Acetonitrile/Methanol with 0.1% acetic acid | Gradient elution | epa.gov |

| Ionization | Electrospray Ionization (ESI), typically negative mode | Negative ESI | tdl.org |

| Detection | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) | Monitoring two parent-daughter ion transitions | epa.gov |

| LOQ | Limit of Quantification | 0.10 µg/L | epa.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ethyl 2 3,4 Dichlorophenoxy Acetate and Its Analogs

Ligand-Based QSAR Modeling Approaches

Ligand-based QSAR models are developed based on the principle that variations in the biological activity of a series of analogous compounds are dependent on the changes in their molecular features. These models are constructed without the explicit knowledge of the target receptor's three-dimensional structure.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. In a CoMFA study of Ethyl 2-(3,4-dichlorophenoxy)acetate and its analogs, the molecules would first be aligned based on a common structural scaffold. Subsequently, the steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated around each molecule on a 3D grid.

The resulting field values are used as independent variables in a Partial Least Squares (PLS) analysis, with biological activity as the dependent variable. This process generates a QSAR model that can predict the activity of new, unsynthesized analogs. The results are often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties would likely lead to an increase or decrease in herbicidal activity scispace.comnih.gov.

Steric Contour Maps : These maps indicate areas where bulky substituents would enhance (often shown in green) or diminish (often shown in yellow) activity. For the 3,4-dichlorophenoxyacetate series, these maps could reveal optimal substituent sizes on the aromatic ring or on the ester group to improve interaction with the target receptor.

Electrostatic Contour Maps : These maps show regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity. This information is crucial for understanding the electronic requirements of the receptor binding pocket, such as the importance of the electronegative chlorine atoms on the phenyl ring nih.gov.

A hypothetical CoMFA model for a series of phenoxyacetate (B1228835) derivatives might yield the statistical results shown in the table below, indicating a robust and predictive model.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.94 | Shows a high correlation between predicted and observed activities for the training set. |

| Standard Error of Prediction | 0.25 | Represents the average deviation of the predicted values from the observed values. |

| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |

| Optimum Number of Components | 5 | The number of latent variables used in the PLS model that gives the highest q². |

Hansch Analysis for Physicochemical Property Correlation

Hansch analysis, a foundational method in QSAR, correlates biological activity with physicochemical parameters using linear or parabolic regression equations e-bookshelf.describd.com. The general form of a Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Eₛ + k₄

Where:

C is the molar concentration of the compound required to produce a standard biological response.

logP represents lipophilicity (logarithm of the octanol-water partition coefficient).

σ (Sigma) is the Hammett constant, quantifying the electronic effect of a substituent.

Eₛ is the Taft steric parameter.

k₁, k₂, k₃, and k₄ are regression coefficients determined from the analysis.

For this compound and its analogs, a Hansch analysis would seek to quantify the influence of substituents on the phenyl ring and modifications to the ethyl ester group. A typical analysis might reveal a parabolic relationship with lipophilicity, suggesting that an optimal lipophilicity exists for membrane penetration and transport ijpras.com. The electronic effects of the chlorine atoms are crucial, as they influence the molecule's interaction with the auxin receptor e-bookshelf.de.

A sample Hansch equation for a series of phenoxyacetic acid herbicides could look like this:

log(1/C) = -0.25(logP)² + 1.5(logP) + 0.8σ - 0.1Eₛ + 2.3

This hypothetical equation suggests that activity increases with the electron-withdrawing character of substituents (positive coefficient for σ) and decreases with bulky substituents (negative coefficient for Eₛ), while having an optimal lipophilicity (logP₀) value.

Molecular Descriptors for SAR Analysis

The biological activity of phenoxyacetate herbicides is governed by a combination of electronic, steric, and lipophilic properties. These descriptors help to explain how the molecule interacts with its biological target and travels to the site of action.

Electronic Properties

The electronic properties of this compound are largely dictated by the two electron-withdrawing chlorine atoms on the phenyl ring. The position and nature of these substituents alter the electron density distribution across the molecule, which is critical for its biological function nih.govmdpi.com.

Hammett Constants (σ) : The chlorine atoms at positions 3 and 4 have positive Hammett sigma values, indicating their electron-withdrawing nature. This withdrawal of electron density from the aromatic ring affects the acidity of the carboxyl group (in the parent acid) and the polarity of the molecule, which are key for binding to the auxin receptor, TIR1 xtbg.ac.cn. Studies on related compounds have shown that substituting the ring with chlorine atoms increases the reactivity of the molecule mdpi.com.

The table below lists the Hammett constants for substituents relevant to phenoxyacetic acid analogs.

| Substituent | Position | Hammett Constant (σ) |

| Cl | meta (3) | 0.37 |

| Cl | para (4) | 0.23 |

| CH₃ | para (4) | -0.17 |

| NO₂ | para (4) | 0.78 |

| OH | para (4) | -0.37 |

Steric Factors

Steric properties relate to the size and shape of the molecule and its substituents. For a herbicide to be active, it must fit correctly into the binding pocket of its target protein.

Taft's Steric Parameter (Eₛ) : This parameter quantifies the steric bulk of a substituent. In the case of phenoxyacetate analogs, the size of substituents on the aromatic ring can hinder the molecule's ability to bind to the receptor. For example, while chlorine atoms at the 2,4-positions are favorable for the activity of 2,4-D, larger groups might decrease efficacy due to steric hindrance ijpras.comaps.org.

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of a herbicide's performance. It governs the compound's ability to be absorbed by the plant, penetrate the waxy cuticle, and move through cellular membranes to reach its site of action researchgate.netnih.govmdpi.com.

Partition Coefficient (logP) : The logarithm of the octanol-water partition coefficient (logP) is the standard measure of lipophilicity. The chlorine atoms and the ethyl ester group on this compound significantly increase its lipophilicity compared to the parent phenoxyacetic acid. This enhanced lipophilicity generally improves cuticle penetration nih.gov.

Parabolic Relationship : The relationship between lipophilicity and biological activity is often not linear but parabolic. While a certain level of lipophilicity is required for membrane transport, excessively high lipophilicity can lead to the compound being trapped in lipid bilayers or binding non-specifically to other cellular components, thus reducing its effective concentration at the target site ijpras.com. Therefore, an optimal logP value (logP₀) often exists for maximum biological activity. The incorporation of long lipophilic chains into the structure of 2,4-D has been shown to result in more hydrophobic derivatives with superior herbicidal activity in some cases nih.gov.

The table below shows the calculated logP (XLogP3) values for related phenoxyacetic acid compounds, illustrating the effect of substitution on lipophilicity.

| Compound | Structure | Calculated logP (XLogP3) |

| Phenoxyacetic acid | C₈H₈O₃ | 1.4 |

| 4-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 2.0 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 2.8 |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | 3.5 |

Predictive Modeling and Validation Methodologies

The development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone in the rational design of novel herbicides. For this compound and its analogs, which belong to the class of auxin mimic herbicides, QSAR studies aim to establish a statistically significant correlation between the chemical structures of these compounds and their biological activities. A crucial aspect of this process is the rigorous validation of the developed models to ensure their predictive power and reliability for untested compounds. This is achieved through a combination of internal and external validation techniques.

Internal and External Validation of QSAR Models

The validation of a QSAR model is a critical step to assess its reliability and predictive capability. This process is broadly categorized into internal and external validation, both of which employ a variety of statistical metrics to gauge the model's performance.

Internal Validation:

Internal validation assesses the stability and robustness of a QSAR model using the initial dataset from which it was developed. The primary goal is to ensure that the model is not a result of chance correlation and has good predictive power within the confines of the training data. A widely used and robust method for internal validation is cross-validation .

One of the most common forms of cross-validation is the leave-one-out (LOO) procedure. In this method, a single compound is removed from the dataset, and a QSAR model is developed using the remaining compounds. This new model is then used to predict the activity of the excluded compound. This process is repeated until every compound in the dataset has been excluded once.

The predictive ability of the model based on this internal validation is quantified by the cross-validated correlation coefficient, denoted as Q² (or sometimes as R²cv). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability, while a value greater than 0.6 suggests a model with high robustness.

Another internal validation technique is y-randomization or scrambling . In this procedure, the biological activity values (y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. A robust model should have a significantly lower correlation coefficient for the randomized models compared to the original model, demonstrating that the original correlation was not due to chance.

External Validation:

While internal validation is essential for assessing the internal consistency of a model, external validation is considered the "gold standard" for evaluating its true predictive power on new, unseen data. This involves splitting the initial dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set, which was not used in model development, is employed to evaluate its predictive performance.

The predictive ability of the model on the external test set is typically measured by the predictive R² (R²pred) . This metric is calculated based on the sum of squared differences between the observed and predicted activities of the test set compounds. A higher R²pred value, generally above 0.6, indicates a model with strong predictive capability for external data.

In a hypothetical QSAR study on a series of dichlorophenoxyacetate analogs, the dataset would be divided into a training set to build the model and a test set to validate it. The performance of the developed model would then be evaluated using both internal and external validation metrics.

For instance, a study might report the following validation statistics for a QSAR model developed for a series of phenoxyacetate herbicides:

| Validation Parameter | Value | Interpretation |

| Internal Validation | ||

| R² (Coefficient of Determination) | 0.85 | Goodness of fit for the training set |

| Q² (Leave-One-Out) | 0.72 | Good robustness and internal predictive ability |

| External Validation | ||

| R²pred (Predictive R²) | 0.68 | Good predictive power for the external test set |

These values would indicate a statistically robust and predictive QSAR model, capable of reliably estimating the herbicidal activity of new, untested dichlorophenoxyacetate analogs that fall within its applicability domain.

It is crucial to note that both internal and external validation are complementary and essential for the development of a credible QSAR model. A model that performs well in internal validation but fails in external validation is likely overfitted to the training data and will not be useful for predicting the activity of new compounds. Conversely, a model that shows good external predictivity provides confidence in its ability to guide the design of novel and more effective analogs of this compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3,4-dichlorophenoxy)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,4-dichlorophenol and ethyl chloroacetate. A base such as anhydrous potassium carbonate (K₂CO₃) is used in a polar aprotic solvent (e.g., dry acetone) under reflux for 8–12 hours . Efficiency is optimized by:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) may accelerate esterification but require careful pH control to avoid side reactions .

- Solvent purity : Dry solvents reduce hydrolysis of intermediates .

- Reaction monitoring : TLC with hexane:ethyl acetate (3:1) tracks progress, ensuring completion before workup .

Post-synthesis, purification involves solvent extraction (e.g., ether) and recrystallization from ethanol to isolate the ester .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for dichlorophenyl) and ester carbonyl (δ ~170 ppm). Substituent positions (3,4-dichloro) split signals due to anisotropic effects .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 247.07 for [M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish positional isomers (e.g., 3,4- vs. 2,4-dichloro derivatives) .

- Elemental Analysis : Validate purity (C, H, Cl within ±0.5% of theoretical values) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability is influenced by:

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Substituent positional isomers : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, 3,4-dichloro vs. 2,4-dichloro isomers show distinct NOE correlations between aryl protons and the acetate chain .

- Conformational flexibility : Variable-temperature NMR (VT-NMR) identifies dynamic effects in solution .

- Reference standards : Compare with authentic samples from databases like NIST or PubChem .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 3,4-dichlorophenoxy derivatives?

- Methodological Answer : Byproduct formation (e.g., diesters or hydroxylated analogs) is mitigated by:

- Controlled stoichiometry : Limit ethyl chloroacetate to 1.1 equivalents to avoid over-alkylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves yield (85% vs. 60%) .

- Catalyst screening : Transition metals (e.g., Cu(OAc)₂) enhance regioselectivity in Ullmann-type couplings for complex analogs .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer : High-sensitivity approaches include:

- GC-MS with Headspace Sampling : Detects volatile impurities (e.g., residual solvents) at ppm levels .

- HPLC-DAD/ELSD : Quantifies non-volatile byproducts (e.g., hydrolyzed acetic acid derivatives) using C18 columns and gradient elution (acetonitrile/water) .

- ICP-MS : Identifies heavy metal contaminants (e.g., Cu, K) from catalysts or reagents .

Q. How do electronic effects of 3,4-dichloro substituents influence the reactivity of the phenoxyacetate scaffold?

- Methodological Answer : The electron-withdrawing Cl groups:

- Enhance electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the para position .

- Stabilize intermediates : DFT calculations show lowered activation energy for ester hydrolysis compared to non-halogenated analogs .

- Modulate redox behavior : Cyclic voltammetry reveals a reduction peak at –1.2 V (vs. Ag/AgCl) for the dichlorophenyl moiety, impacting electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.